4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with prop-2-ynoxy and dipyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired compound in moderate to excellent yields . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dipyridin-2-ylpyridine: A structurally similar compound with different substituents.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
189247-15-2 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-prop-2-ynoxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C18H13N3O/c1-2-11-22-14-12-17(15-7-3-5-9-19-15)21-18(13-14)16-8-4-6-10-20-16/h1,3-10,12-13H,11H2 |
InChI Key |
PCPYECMPPPYDAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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